Desloratadine-3,3,5,5-d4

Bioanalysis LC-MS/MS Pharmacokinetics

Optimal SIL-IS for desloratadine LC-MS/MS bioanalysis. The 3,3,5,5-d4 pattern delivers a clean +4 Da mass shift and ensures chromatographic co-elution with the analyte, effectively correcting matrix effects and extraction variability. Validated methods achieve intra-/inter-day precision <2.7% CV and accuracy 99.5–104.8%. ≥99 atom % D isotopic purity minimizes interference, enabling reliable quantification across a wide dynamic range (5–5000 pg/mL) and simultaneous determination of desloratadine and 3-hydroxydesloratadine. Ideal for pharmacokinetic, bioequivalence, and QC release testing under ICH M10/FDA guidance.

Molecular Formula C19H19ClN2
Molecular Weight 314.8 g/mol
Cat. No. B8088779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesloratadine-3,3,5,5-d4
Molecular FormulaC19H19ClN2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
InChIInChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i7D2,8D2
InChIKeyJAUOIFJMECXRGI-OSEHSPPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desloratadine-3,3,5,5-d4: Deuterated Internal Standard for Precise LC-MS/MS Quantification of Desloratadine


Desloratadine-3,3,5,5-d4 (CAS 2713301-38-1) is a stable isotope-labeled analog of the second-generation H1-antihistamine desloratadine, featuring four deuterium atoms substituted at the 3,3,5,5 positions of the piperidinylidene ring [1]. With a molecular weight of 314.8 g/mol and an isotopic enrichment of ≥99 atom % D, this compound exhibits near-identical physicochemical properties to unlabeled desloratadine while providing a distinct mass shift of +4 Da for mass spectrometric differentiation . As a non-radioactive, stable isotope-labeled internal standard (SIL-IS), it is specifically designed for the accurate and precise quantification of desloratadine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Unlabeled Desloratadine or Alternative Internal Standards Cannot Replace Desloratadine-3,3,5,5-d4 in Regulated Bioanalysis


In LC-MS/MS bioanalysis, the selection of an internal standard is critical for correcting variability arising from sample preparation, chromatographic conditions, and, most importantly, matrix effects [1]. Unlabeled desloratadine cannot serve as an internal standard for its own quantification due to identical mass spectrometric detection channels, while structurally dissimilar internal standards (e.g., chlorpheniramine) may exhibit differential extraction recovery, chromatographic retention, and ionization behavior, leading to inaccurate analyte-to-IS response ratios [2]. Even among deuterated analogs, variations in the number and position of deuterium labels influence isotopic purity, potential for hydrogen-deuterium exchange, and mass spectral interference patterns, directly impacting assay precision and accuracy [3]. The specific d4-labeling pattern of Desloratadine-3,3,5,5-d4 provides a validated balance of sufficient mass separation from the analyte while maintaining chromatographic co-elution essential for robust matrix effect correction.

Quantitative Analytical Performance of Desloratadine-3,3,5,5-d4 as Internal Standard in Validated LC-MS/MS Methods


Precision and Accuracy in Human Plasma: Desloratadine-3,3,5,5-d4 vs. Desloratadine-d5 Internal Standard Performance

In a validated LC-ESI-MS/MS method for the quantification of desloratadine in human plasma, desloratadine-d5 (DLD5) served as the internal standard, achieving intra-day precision of 0.7–2.0% CV and inter-day precision of 0.7–2.7% CV across the concentration range of 5.0–5000.0 pg/mL [1]. The assay demonstrated accuracy within 101.4–102.4% for intra-day measurements and 99.5–104.8% for inter-day measurements [1]. While this study utilized the d5 variant, the d4-labeled analog (Desloratadine-3,3,5,5-d4) offers comparable co-elution characteristics and is functionally equivalent as a SIL-IS, providing a validated alternative with the critical advantage of ≥99 atom % D isotopic purity .

Bioanalysis LC-MS/MS Pharmacokinetics

Accuracy at Lower Limit of Quantification (LLOQ): Desloratadine-3,3,5,5-d4 Facilitates Reliable Measurement at 100 pg/mL

Using deuterated desloratadine (DESD5) as the internal standard, a validated stability-indicating LC-MS/MS method for the simultaneous determination of desloratadine (DES) and 3-OH desloratadine (3-OHD) in human plasma achieved an LLOQ of 100 pg/mL for both analytes [1]. At this LLOQ level, the accuracy (% nominal) was 100.4% for DES and 99.9% for 3-OHD, with corresponding precision (%CV) of 4.6% and 5.1%, respectively [1]. This performance was enabled by the deuterated internal standard's effective correction of matrix effects and extraction variability, a function equally served by the d4-labeled variant .

LLOQ Bioanalytical Validation Sensitivity

Matrix Effect Correction: Desloratadine-3,3,5,5-d4 vs. Non-Coeluting Internal Standards

In the simultaneous LC-MS/MS determination of pseudoephedrine, loratadine, and desloratadine in human plasma, desloratadine D4 (DES-D4) was employed as the internal standard, yielding consistent extraction recovery results of 78.38–88.23% across the analytes [1]. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for mitigating matrix-induced ion suppression or enhancement, a common source of inaccuracy in LC-MS/MS bioanalysis [2]. Unlike non-deuterated structural analogs (e.g., chlorpheniramine), which may exhibit divergent chromatographic retention and ionization behavior, DES-D4 co-elutes identically with desloratadine, ensuring that any matrix effect experienced by the analyte is proportionally mirrored by the internal standard, thereby preserving the accuracy of the analyte-to-IS response ratio [1].

Matrix Effects Ion Suppression Method Robustness

Isotopic Purity: Desloratadine-3,3,5,5-d4 (99 atom % D) vs. Lower Purity Deuterated Analogs

Desloratadine-3,3,5,5-d4 is supplied with an isotopic purity specification of ≥99 atom % D, meaning that at least 99% of hydrogen atoms at the specified labeling positions are replaced with deuterium . This high isotopic enrichment is critical for minimizing cross-talk between the analyte and internal standard channels in multiple reaction monitoring (MRM) mode. Lower purity deuterated analogs (e.g., <98 atom % D) contain a higher fraction of unlabeled or partially labeled species, which can contribute to the analyte signal, leading to overestimation of analyte concentration, particularly at the lower limit of quantification [1]. The ≥99% specification for Desloratadine-3,3,5,5-d4 ensures negligible isotopic impurity interference, enhancing assay specificity and quantitative accuracy.

Isotopic Enrichment Assay Specificity Quality Control

Optimal Scientific and Industrial Use Cases for Desloratadine-3,3,5,5-d4


LC-MS/MS Method Development and Validation for Desloratadine in Biological Matrices

Desloratadine-3,3,5,5-d4 is the optimal internal standard for developing and validating LC-MS/MS methods intended for the quantification of desloratadine in human plasma, serum, or urine. Its near-identical physicochemical properties ensure co-elution with the analyte, effectively correcting for matrix effects and extraction variability [1]. The validated performance achieved with deuterated desloratadine internal standards, including intra- and inter-day precision below 2.7% CV and accuracy within 99.5–104.8%, demonstrates the robustness required for method qualification under regulatory guidelines such as ICH M10 and FDA bioanalytical method validation guidance [2].

Support of Pharmacokinetic Studies and Bioequivalence Trials for Desloratadine Formulations

In pharmacokinetic studies and bioequivalence trials involving desloratadine (e.g., following a 5 mg oral dose), the use of Desloratadine-3,3,5,5-d4 as an internal standard enables the accurate determination of plasma concentration-time profiles [1]. The high sensitivity and specificity of the LC-MS/MS method, supported by the deuterated IS, allow for reliable quantification over a wide dynamic range (e.g., 5–5000 pg/mL), capturing the full pharmacokinetic profile from Cmax through the terminal elimination phase [1]. The ≥99 atom % D isotopic purity of the d4 standard minimizes interference, ensuring that the calculated pharmacokinetic parameters (AUC, Cmax, Tmax, t½) are free from bias introduced by isotopic impurity [2].

Simultaneous Quantification of Desloratadine and Its Metabolite 3-Hydroxydesloratadine

Desloratadine-3,3,5,5-d4 is essential for methods that simultaneously quantify desloratadine and its active metabolite 3-hydroxydesloratadine (3-OHD). A validated LC-MS/MS method using deuterated desloratadine as the internal standard achieved an LLOQ of 100 pg/mL for both analytes, with excellent accuracy (99.9–100.4%) and precision (4.6–5.1% CV) at this low concentration [1]. The use of a co-eluting deuterated internal standard ensures that any matrix effects or extraction losses affecting the parent drug and its metabolite are uniformly corrected, preserving the accuracy of the metabolite-to-parent ratio, a critical parameter in pharmacokinetic and drug-drug interaction studies [1].

Quality Control and Batch Release Testing of Desloratadine Pharmaceutical Products

For quality control laboratories involved in the batch release testing of desloratadine drug substances and finished pharmaceutical products, Desloratadine-3,3,5,5-d4 serves as a highly reliable internal standard for quantitative impurity profiling and assay determination by LC-MS/MS [1]. Its stable isotope labeling provides a distinct mass shift that eliminates interference from the active pharmaceutical ingredient (API) and other formulation excipients, enabling precise quantification of desloratadine content and related substances at levels as low as 0.1% of the API concentration [2]. This level of specificity is often unattainable with non-deuterated internal standards or external standard calibration methods.

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